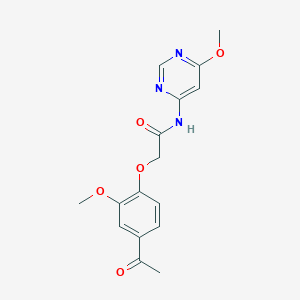

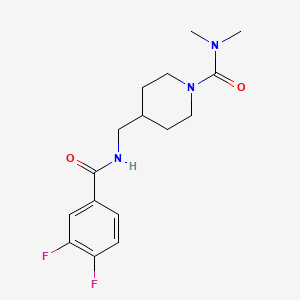

![molecular formula C10H12N4O2S B2734141 1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine CAS No. 339022-18-3](/img/structure/B2734141.png)

1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine” is a compound with the molecular formula C15H15N5O2S . It has a molecular weight of 329.38 .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles, which includes “1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine”, is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis

The molecular structure of “1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine” is complex, with a nitro group attached to an imidazo[2,1-b][1,3]thiazole ring, which is further attached to a piperidine ring .Physical And Chemical Properties Analysis

“1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine” is a solid compound . It has a molecular weight of 329.38 .Scientific Research Applications

Leishmanicidal Activity

Compounds closely related to "1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine" have been synthesized and evaluated for their leishmanicidal activity. A series of thiadiazole derivatives were tested against Leishmania major promastigotes, showing strong activity better than the reference drug pentostam, with the piperazine analog being the most active compound (Foroumadi et al., 2005).

Antitubercular and Neglected Tropical Diseases

6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, initially studied for tuberculosis, were screened against kinetoplastid diseases, identifying a potential first-in-class drug candidate for visceral leishmaniasis (VL). Structural modifications were made to improve solubility and safety, revealing that the 4-nitroimidazole portion was essential for activity against VL (Thompson et al., 2016).

Antibacterial Activity Against Helicobacter pylori

5-Nitroimidazole-based 1,3,4-thiadiazoles were prepared and tested for their antibacterial activity against Helicobacter pylori. These compounds showed strong activity, surpassing that of metronidazole, with the 3,5-dimethylpiperazinyl analog being the most potent (Moshafi et al., 2011).

Antibacterial Activity of Piperazine Derivatives

Piperazine derivatives were synthesized and screened for their antibacterial and antifungal activities. Many of the synthesized compounds showed significant antimicrobial properties against a range of bacteria and fungi, highlighting the pharmacophoric activities of piperazine analogs (Suryavanshi & Rathore, 2017).

Antituberculosis and Broad Spectrum Activity

Nitroimidazoles, including derivatives similar to the compound , have been highlighted for their promising antitubercular properties and broad-spectrum activity against various infections. The therapeutic potential of these compounds extends beyond tuberculosis, demonstrating efficacy against protozoan and bacterial infections (Raether & Hänel, 2003).

Safety And Hazards

properties

IUPAC Name |

5-nitro-6-piperidin-1-ylimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c15-14(16)9-8(12-4-2-1-3-5-12)11-10-13(9)6-7-17-10/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIIWJLKSAWSTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(N3C=CSC3=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2734060.png)

![2-Chloro-N-[2-(4-chloro-2-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B2734062.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2734066.png)

![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2734069.png)

![(E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2734072.png)

![1,3-Benzodioxol-5-yl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2734081.png)